N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of bacterial enzymes, leading to the death of bacterial cells . In cancer cells, it may interfere with DNA replication or repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
N-(4-nitrophenyl)acetohydrazonoyl bromide derivatives: These compounds are also thiadiazole derivatives with antimicrobial properties.
N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: This compound has shown potential as an antitumor agent.
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclohexanecarboxamide moiety provides additional stability and enhances its interaction with biological targets .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-12-13-10(15-7)11-9(14)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHJUVSBTQWZCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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